7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline
Overview
Description
7,8-Dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline is a chemical compound with the molecular formula C10H6Cl2N2O2 and a molecular weight of 257.07 g/mol . It is characterized by the presence of two chlorine atoms and a dioxinoquinoxaline structure, which contributes to its unique chemical properties.
Mechanism of Action
Target of Action
It is mentioned as a specialty product for proteomics research , suggesting that it may interact with proteins to exert its effects.
Biochemical Pathways
Quinoxaline derivatives have been studied for their multifunctional properties against many targets, receptors, or microorganisms .
Result of Action
Quinoxaline derivatives have been shown to induce g0/g1 phase cell cycle arrest and apoptosis in a dose-dependent manner on the smmc-7721 cell line .
Biochemical Analysis
Biochemical Properties
7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to induce G0/G1 phase cell cycle arrest and apoptosis in a dose-dependent manner in the SMMC-7721 cell line
Cellular Effects
The effects of 7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline on cellular processes are profound. It has been shown to induce cell cycle arrest and apoptosis in various cell lines, including the SMMC-7721 cell line . This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in cell cycle regulation and apoptosis, leading to the observed cellular effects.
Molecular Mechanism
The molecular mechanism of action of 7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s ability to induce cell cycle arrest and apoptosis suggests that it may bind to and inhibit key enzymes involved in cell cycle progression and apoptotic pathways . Additionally, it may modulate the expression of genes that regulate these processes, further contributing to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline have been observed to change over time. The compound is stable at room temperature and has a predicted melting point of 127.80°C and a boiling point of approximately 361.6°C at 760 mmHg
Dosage Effects in Animal Models
The effects of 7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline vary with different dosages in animal models. At lower doses, the compound may induce beneficial effects such as cell cycle arrest and apoptosis without significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential damage to normal cells and tissues
Metabolic Pathways
7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. The compound has shown improved metabolic stability in human liver microsomes, indicating that it may be metabolized by liver enzymes . This stability suggests that it could have a prolonged duration of action in vivo, although the specific metabolic pathways and enzymes involved require further elucidation.
Transport and Distribution
The transport and distribution of 7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline within cells and tissues are critical for its biochemical effects. The compound may interact with transporters and binding proteins that facilitate its uptake and distribution . Its localization and accumulation within specific cellular compartments can influence its activity and function, although detailed studies on its transport mechanisms are needed.
Subcellular Localization
The subcellular localization of 7,8-Dichloro-2,3-dihydro[1,4]dioxino[2,3-g]quinoxaline plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
The synthesis of 7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline typically involves the reaction of appropriate precursors under specific conditions. One common method includes the cyclization of a suitable precursor in the presence of a chlorinating agent . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing advanced techniques such as continuous flow synthesis.
Chemical Reactions Analysis
7,8-Dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar compounds include other dioxinoquinoxaline derivatives, such as:
- 7,8-Dibromo-2H,3H-[1,4]dioxino[2,3-g]quinoxaline
- 7,8-Difluoro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline
Compared to these compounds, 7,8-dichloro-2H,3H-[1,4]dioxino[2,3-g]quinoxaline exhibits unique reactivity and stability due to the presence of chlorine atoms .
Properties
IUPAC Name |
7,8-dichloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinoxaline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2N2O2/c11-9-10(12)14-6-4-8-7(3-5(6)13-9)15-1-2-16-8/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNKJBNFYZKYVGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N=C(C(=N3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701207595 | |
Record name | 7,8-Dichloro-2,3-dihydro-1,4-dioxino[2,3-g]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701207595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
727704-79-2 | |
Record name | 7,8-Dichloro-2,3-dihydro-1,4-dioxino[2,3-g]quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=727704-79-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7,8-Dichloro-2,3-dihydro-1,4-dioxino[2,3-g]quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701207595 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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